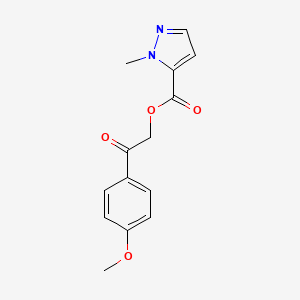![molecular formula C27H24ClN3O5S B10864506 2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10864506.png)
2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenethyl group, and an imidazolidinyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenethyl Group: This step involves the alkylation of the benzodioxole ring with a chlorophenethyl halide under basic conditions.
Formation of the Imidazolidinyl Core: This is achieved through the reaction of the intermediate with thiourea and an appropriate aldehyde or ketone.
Acetylation: The final step involves the acetylation of the imidazolidinyl intermediate with 4-methoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the imidazolidinyl core.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are typical products.
Substitution: Halogenated, nitrated, and sulfonated derivatives are common.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It may serve as a building block for the synthesis of advanced materials.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its complex structure.
Drug Development: It can be explored for its pharmacological properties.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialty polymers.
Chemical Sensors: It may be employed in the development of chemical sensors.
作用机制
The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the imidazolidinyl core are likely involved in binding to these targets, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- 2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-hydroxyphenyl)acetamide
- 2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-aminophenyl)acetamide
Uniqueness
The presence of the 4-methoxyphenyl group in 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide imparts unique chemical and biological properties, distinguishing it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
分子式 |
C27H24ClN3O5S |
|---|---|
分子量 |
538.0 g/mol |
IUPAC 名称 |
2-[1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24ClN3O5S/c1-34-21-9-6-19(7-10-21)29-25(32)15-22-26(33)31(20-8-11-23-24(14-20)36-16-35-23)27(37)30(22)13-12-17-2-4-18(28)5-3-17/h2-11,14,22H,12-13,15-16H2,1H3,(H,29,32) |
InChI 键 |
ROCKOGBJDLUWGN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(cyclohex-3-en-1-yl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864425.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864427.png)
![Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10864439.png)
![N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864447.png)
![N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10864454.png)
![N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N'-phenylurea](/img/structure/B10864456.png)

![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864473.png)
![3-({[(2-Carboxyphenyl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10864476.png)
![2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10864484.png)
![Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}butanoate](/img/structure/B10864490.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864495.png)
![2-Phenyl-4-[3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B10864496.png)
![3-amino-6-methyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10864507.png)
